molecular formula C11H13N3O B2649620 2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride CAS No. 1256788-98-3

2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride

Cat. No. B2649620
CAS RN: 1256788-98-3
M. Wt: 203.245
InChI Key: HEMIBUSASHIGHR-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrrolo[3,4-c]pyridine class . Pyrrolo[3,4-c]pyridine derivatives are a group of condensed heterocyclic compounds that are part of a number of biologically active molecules . They have been found to exhibit various biological activities, including antileishmanial efficacy .


Synthesis Analysis

Pyrrolo[3,4-c]pyridine-1,3-dione derivatives can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . The methods for the synthesis of these derivatives are divided into three groups: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings .

Scientific Research Applications

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, exhibit kinase inhibitory activity. Kinases play essential roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Further research into the kinase targets of this compound may reveal novel drug targets.

properties

IUPAC Name

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-10-11(2-5-12-6-3-11)8-7-13-4-1-9(8)14-10/h1,4,7,12H,2-3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMIBUSASHIGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CN=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride

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